![molecular formula C18H21F2N3O2 B4713097 ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B4713097.png)
ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate
Overview
Description
Ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate, also known as DFP-10825, is a chemical compound with potential pharmaceutical applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. This inhibition leads to a decrease in the production of these nucleic acids, which can result in the inhibition of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory activity. It has also been shown to have antimicrobial activity against various bacteria.
Advantages and Limitations for Lab Experiments
Ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is its potential use as an anti-inflammatory agent and for its ability to inhibit cancer cell growth. Another advantage is its antimicrobial activity against various bacteria. However, one limitation is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate. One direction is to further study its mechanism of action and its potential use as an anti-inflammatory agent and for its ability to inhibit cancer cell growth. Another direction is to study its potential use as an antimicrobial agent against various bacteria. Additionally, further studies can be conducted to determine the safety and efficacy of this compound for potential pharmaceutical applications.
Conclusion:
This compound is a chemical compound with potential pharmaceutical applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy for potential pharmaceutical applications.
Scientific Research Applications
Ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate has been studied for its potential pharmaceutical applications. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit cancer cell growth.
properties
IUPAC Name |
ethyl 1-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-2-25-18(24)16-5-3-4-8-23(16)11-12-10-21-22-17(12)14-7-6-13(19)9-15(14)20/h6-7,9-10,16H,2-5,8,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAATVUQLHQLOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=C(NN=C2)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24799888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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